2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

Description

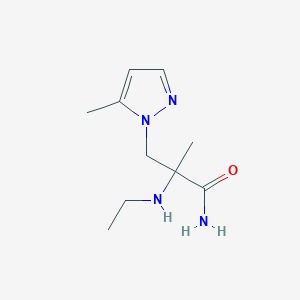

Chemical Structure and Properties: 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide (CAS: 1248421-16-0) is a pyrazole-containing propanamide derivative. Its molecular formula is C₁₁H₂₀N₄O, with a molecular weight of 196.25 g/mol . The compound features:

- A central propanamide backbone.

- A 5-methyl-1H-pyrazole substituent at the 3-position.

- An ethylamino group and a methyl group at the 2-position.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-8(2)5-6-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15) |

InChI Key |

LLIWRXVRYYJSOY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C(=CC=N1)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide

Detailed Synthetic Routes and Reaction Conditions

Preparation of the 5-Methyl-1H-Pyrazole Intermediate

The 5-methyl-1H-pyrazole ring is typically synthesized by cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or neutral conditions. This step provides the heterocyclic core essential for biological activity.

Introduction of the Ethylamino Group

The ethylamino group is introduced via nucleophilic substitution reactions. One common method involves reacting an appropriate halogenated or activated intermediate (such as a halogenated propanamide derivative) with ethylamine. This substitution is typically carried out in polar aprotic solvents like dimethylformamide or ethanol to facilitate nucleophilicity, at temperatures ranging from ambient to reflux conditions.

Amide Bond Formation

The final amide bond formation to yield this compound is achieved by coupling the amine-containing intermediate with a carboxylic acid derivative or acid chloride. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or bases such as triethylamine to enhance reaction efficiency. Reaction temperatures are generally maintained between 0°C and room temperature to minimize side reactions.

Representative Synthetic Procedure

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-1H-pyrazole | Hydrazine hydrate + 1,3-diketone, acidic medium, reflux | Formation of 5-methylpyrazole ring |

| 2 | Alkylation with ethylamine | Halogenated propanamide intermediate + ethylamine, solvent: ethanol, reflux | Substitution to introduce ethylamino group |

| 3 | Amide bond formation | Acid chloride or carboxylic acid + amine, coupling reagent (DCC/EDCI), base (triethylamine), 0–25°C | Formation of final amide compound |

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors are employed to improve reaction control, safety, and throughput. Optimization of solvent systems, reagent stoichiometry, and purification methods (e.g., crystallization, chromatography) are critical to enhance yield and purity while minimizing environmental impact.

Reaction Analysis and Research Outcomes

Reaction Mechanisms

- Nucleophilic substitution : Ethylamine attacks an electrophilic carbon bearing a good leaving group, displacing it to form the ethylamino-substituted intermediate.

- Amide coupling : The carboxylic acid derivative is activated by carbodiimide reagents to form an O-acylisourea intermediate, which then reacts with the amine to form the amide bond.

Key Parameters Affecting Yield and Purity

- Solvent polarity influences nucleophilicity and solubility of reactants.

- Temperature control is essential to prevent side reactions such as hydrolysis or over-alkylation.

- Choice of coupling reagent and catalyst affects reaction rate and byproduct formation.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows characteristic signals for pyrazole protons (δ 7.5–8.5 ppm) and ethylamino protons (δ 1.2–3.5 ppm).

- ^13C NMR confirms carbon environments in the propanamide backbone and pyrazole ring.

Mass Spectrometry (MS) : Confirms molecular ion peak at m/z 210.28 consistent with molecular weight.

Infrared (IR) Spectroscopy : Amide carbonyl stretch near 1650 cm^-1 and N-H stretches confirm amide formation.

X-ray Crystallography : Single-crystal X-ray diffraction can elucidate the 3D conformation, confirming intramolecular hydrogen bonding and substituent orientations.

Comparative Data Table of Synthetic Yields and Conditions

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares key structural and functional features of 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide with related compounds:

Key Observations :

Backbone Diversity : The target compound’s propanamide backbone distinguishes it from pyran or thiophene-based analogs (e.g., compounds in ).

Substituent Effects : The 5-methylpyrazole group in the target compound may enhance lipophilicity compared to hydroxy-pyrazole derivatives .

Critical Analysis :

Pharmacological and Industrial Relevance

- Pyrazole-Propanamide Hybrids: The pyrazole ring is a common pharmacophore in NSAIDs and kinase inhibitors. The ethylamino group may modulate solubility and bioavailability .

- Agrochemical Potential: Thiazole-propanamide derivatives (e.g., ) are patented as pesticides, implying that the target compound’s pyrazole group could be optimized for similar applications.

- Limitations : Discontinuation in commercial catalogs (e.g., CymitQuimica) may reflect challenges in scalability or stability .

Biological Activity

2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by the presence of an ethylamino group and a pyrazole ring, which are known to influence biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

The chemical formula for this compound is , with a molecular weight of 225.29 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

| InChI Key | RSLFZRABXQPBRO-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study tested various pyrazole compounds against different bacterial strains, revealing that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of some conventional chemotherapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The pyrazole ring is believed to interact with various enzymes or receptors, modulating their activity. Notably, studies suggest that it may inhibit certain kinases involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics in treating bacterial infections in vitro. The findings indicated that it was particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential for clinical applications .

Case Study 2: Cancer Cell Line Testing

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed significant apoptosis rates at concentrations above 10 µM, with flow cytometry confirming increased annexin V positivity, indicating early apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.